molecular formula C14H27N3O2S B2673942 N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034557-91-8

N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2673942
CAS No.: 2034557-91-8
M. Wt: 301.45
InChI Key: FLQFPCXPTLQNRD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Thian-4-yl Group: This step may involve the use of thian-4-yl halides or thian-4-yl sulfonates in a nucleophilic substitution reaction.

    Attachment of the Methoxyethyl Side Chain: This can be done through alkylation reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The diazepane ring can be reduced under catalytic hydrogenation conditions to yield the corresponding piperazine derivative.

    Substitution: The methoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted diazepanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the diazepane ring suggests potential interactions with CNS receptors, similar to other diazepane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic.

    Thian-4-yl derivatives: Compounds containing the thian-4-yl group, used in various chemical applications.

Uniqueness

N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to the combination of the diazepane ring, thian-4-yl group, and methoxyethyl side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2S/c1-19-10-5-15-14(18)17-7-2-6-16(8-9-17)13-3-11-20-12-4-13/h13H,2-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQFPCXPTLQNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCN(CC1)C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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